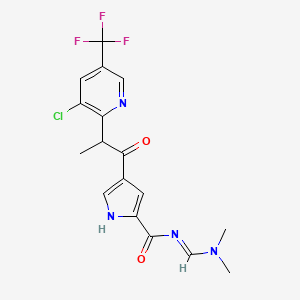
4-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-((dimethylamino)methylene)-1h-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-((dimethylamino)methylene)-1h-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C17H16ClF3N4O2 and its molecular weight is 400.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-((dimethylamino)methylene)-1h-pyrrole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound's molecular formula is C17H16ClF3N2O2 with a molecular weight of approximately 372.77 g/mol. Its structure includes a pyridine ring substituted with chlorine and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it targets fatty acid biosynthesis, which is crucial for the survival of certain pathogens .
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and increased efficacy against microbial cells .
- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of cell signaling pathways .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing an IC50 value of 0.091 μM for S. aureus, indicating potent antibacterial activity .
- Cancer Cell Line Testing : Another investigation assessed the compound's effects on human cancer cell lines, revealing a significant reduction in cell viability at concentrations as low as 10 μM, suggesting its potential as a therapeutic agent in oncology .
Comparative Analysis of Biological Activities
| Compound | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | Antibacterial | 0.091 | |
| Other Trifluoromethyl Derivative | Anticancer | 10 | |
| Amino-Oxazole Dibenzylamide | Antibacterial | 0.125 |
Lipid-Centric Approaches
Recent research has focused on lipid-centric approaches to combat infectious diseases, highlighting the role of compounds like this compound in disrupting pathogen membranes and inhibiting lipid biosynthesis .
Enzyme Inhibition Profiles
The compound has been identified as a selective inhibitor of specific enzymes involved in fatty acid synthesis, demonstrating potential applications in treating infections caused by resistant bacterial strains .
属性
IUPAC Name |
4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoyl]-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O2/c1-9(14-12(18)5-11(7-23-14)17(19,20)21)15(26)10-4-13(22-6-10)16(27)24-8-25(2)3/h4-9,22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRQGRIYIJMGII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)C2=CNC(=C2)C(=O)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













